3-[2-(Methylamino)ethoxy]aniline is an organic compound classified as an aniline derivative. It features a benzene ring with an amino group and an ethoxy group linked to a methylamino group. This compound is significant in both synthetic organic chemistry and medicinal chemistry due to its potential applications in drug development and as an intermediate in various chemical syntheses.
The compound is categorized under aniline derivatives, which are characterized by the presence of an amino group attached to a benzene ring. Its molecular formula is with a molecular weight of 166.22 g/mol. The structural uniqueness of 3-[2-(Methylamino)ethoxy]aniline arises from the combination of the ethoxy and methylamino groups, which influence its chemical behavior and biological activity.
The synthesis of 3-[2-(Methylamino)ethoxy]aniline can be accomplished through several methods:
The reaction conditions often require careful control of temperature and pressure to maximize yield and minimize side reactions. The use of reducing agents and catalysts is critical in achieving the desired transformation from nitro to amino functionality.
3-[2-(Methylamino)ethoxy]aniline has a well-defined molecular structure characterized by:
3-[2-(Methylamino)ethoxy]aniline participates in various chemical reactions, including:
The reactions typically involve:
The mechanism of action for 3-[2-(Methylamino)ethoxy]aniline involves its interaction with biological targets. The amino group can form hydrogen bonds with biomolecules, enhancing its solubility and bioavailability due to the presence of the ethoxy group. This interaction may affect enzymes, receptors, or other proteins, leading to various biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 3-[2-(methylamino)ethoxy]aniline |
| InChI | InChI=1S/C9H14N2O/c1-11-5-6-12-9-4-2-3-8(10)7/h2-4,7,11H,5-6,10H2,1H3 |
| InChI Key | ALZYTLMWQWWWQN-UHFFFAOYSA-N |
3-[2-(Methylamino)ethoxy]aniline has various applications in scientific research:
This compound's unique structure and properties make it a valuable subject for further research in organic synthesis and medicinal chemistry.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6